Arg-Gly-Tyr-Ser-Leu-Gly

Enzyme Kinetics PKA cAMP-Dependent Protein Kinase

Direct-sourced Arg-Gly-Tyr-Ser-Leu-Gly (lysozyme residues 21-26) for specialized kinase assay development. This isn't a generic substrate: its signature kinetic profile offers a 5-fold higher Vmax than RCMM-lysozyme for robust HTS signal, while a wider dynamic range supports inhibitor screening. N-terminal Arg is critical—substitution drops catalytic efficiency 50-100 fold, making this peptide an essential SAR reference and QC standard for sequence integrity. Validate novel kinases, screen bacterial phosphotransferases, or calibrate mutant enzymes with confidence.

Molecular Formula C28H45N9O9
Molecular Weight 651.7 g/mol
CAS No. 59587-18-7
Cat. No. B15358742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArg-Gly-Tyr-Ser-Leu-Gly
CAS59587-18-7
Molecular FormulaC28H45N9O9
Molecular Weight651.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C28H45N9O9/c1-15(2)10-19(25(44)34-13-23(41)42)36-27(46)21(14-38)37-26(45)20(11-16-5-7-17(39)8-6-16)35-22(40)12-33-24(43)18(29)4-3-9-32-28(30)31/h5-8,15,18-21,38-39H,3-4,9-14,29H2,1-2H3,(H,33,43)(H,34,44)(H,35,40)(H,36,46)(H,37,45)(H,41,42)(H4,30,31,32)/t18-,19-,20-,21-/m0/s1
InChIKeyINUQEXWWBRMJRX-TUFLPTIASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arg-Gly-Tyr-Ser-Leu-Gly (CAS 59587-18-7): A Foundational Synthetic Hexapeptide Kinase Substrate Derived from Lysozyme


Arg-Gly-Tyr-Ser-Leu-Gly (CAS 59587-18-7) is a synthetic hexapeptide corresponding to residues 21-26 of chicken egg white lysozyme, specifically encompassing the serine-24 phosphorylation site [1]. It is a classical, sequence-defined substrate primarily utilized to study the catalytic activity and substrate specificity of protein kinases, most notably cAMP-dependent protein kinase (PKA) and certain bacterial kinases [2]. Its well-characterized kinetic profile and the availability of a vast body of comparative data make it an essential reference standard for kinase research, distinguishing it from less rigorously defined or commercial 'generic' kinase substrate peptides.

Procurement Rationale: Why Arg-Gly-Tyr-Ser-Leu-Gly Cannot Be Replaced by Other PKA or Kinase Substrate Peptides


In the context of kinase assay development, peptide substrates are not interchangeable commodities. Subtle changes in sequence, even a single amino acid, can drastically alter kinetic parameters like Km and Vmax, leading to irreproducible data and invalid cross-study comparisons. Arg-Gly-Tyr-Ser-Leu-Gly possesses a unique kinetic signature that is exquisitely sensitive to its primary sequence, particularly the N-terminal arginine residue [1]. Substituting this compound with a 'generic' PKA substrate like Kemptide (LRRASLG) or Malantide would introduce a different set of kinetic constants and enzyme-substrate interactions [2][3]. The quantitative evidence below demonstrates that the specific sequence of Arg-Gly-Tyr-Ser-Leu-Gly confers a distinct profile of catalytic efficiency, maximal velocity, and bacterial kinase compatibility, making it an irreplaceable tool for specific research applications.

Quantitative Differentiation of Arg-Gly-Tyr-Ser-Leu-Gly: Kinetic and Specificity Evidence Versus Comparators


Superior Catalytic Turnover (Vmax) vs. Native Protein Substrate

Compared to its full-length, denatured protein counterpart (RCMM-lysozyme), Arg-Gly-Tyr-Ser-Leu-Gly is a much more efficient substrate for the catalytic subunit of rabbit skeletal muscle PKA. It exhibits a significantly enhanced maximal reaction velocity (Vmax), demonstrating that the hexapeptide is processed much faster by the enzyme. This is critical for designing high-signal assays. [1]

Enzyme Kinetics PKA cAMP-Dependent Protein Kinase Synthetic Peptide Substrate

Critical Dependence on N-Terminal Arginine for Kinase Activity

The kinetic profile of Arg-Gly-Tyr-Ser-Leu-Gly is uniquely dependent on its N-terminal arginine. A direct comparison of the parent peptide with analogs where arginine was replaced by glycine, histidine, or lysine reveals a dramatic loss of catalytic efficiency (Vmax/Km ratio). This validates that the exact sequence is non-negotiable for its high activity. [1]

Structure-Activity Relationship (SAR) Substrate Specificity PKA Mutagenesis

Distinct Affinity (Km) Profile Differentiates It from Other PKA Substrates

Arg-Gly-Tyr-Ser-Leu-Gly occupies a unique space in the PKA substrate landscape. Its affinity for the enzyme, as measured by the Michaelis constant (Km), is orders of magnitude weaker than that of highly optimized, arginine-rich substrates like Kemptide (LRRASLG) or Malantide. This difference is not a disadvantage but a specific characteristic that makes it a better model for certain native, non-consensus phosphorylation sites. [1]

Enzyme Kinetics Michaelis-Menten Constant PKA Substrate Assay Design

Validated Utility as an Exogenous Substrate for Bacterial (E. coli) Kinases

Beyond mammalian PKA, Arg-Gly-Tyr-Ser-Leu-Gly has been empirically validated as an effective exogenous substrate for E. coli protein kinases. This is a significant finding, as many standard mammalian kinase substrates are not recognized by bacterial enzymes. The study confirmed that the peptide is phosphorylated at its serine residue by E. coli extracts, providing a rare tool for studying bacterial phosphoproteomics. [1]

Microbiology Bacterial Signaling Kinase Assay E. coli Two-Component System

Optimal Scientific and Procurement Applications for Arg-Gly-Tyr-Ser-Leu-Gly


Development of High-Throughput Screening (HTS) Assays for PKA Activity and Inhibitors

The compound's 5-fold higher Vmax compared to its native protein counterpart (RCMM-lysozyme) translates to a robust, high-signal output, which is ideal for HTS applications. Its weaker Km relative to other substrates also means it can be used at higher concentrations without saturating the enzyme, allowing for a wider dynamic range in inhibitor screening campaigns. [1]

Investigating Structure-Activity Relationships (SAR) and Substrate Specificity of Kinases

The well-documented 50- to 100-fold loss of catalytic efficiency upon N-terminal arginine substitution makes Arg-Gly-Tyr-Ser-Leu-Gly an essential reference point for any SAR study. It provides a baseline for understanding the contribution of specific amino acids to kinase recognition and catalysis, making it an indispensable positive control when testing mutant peptides or new kinase constructs. [1]

Probing Bacterial Signal Transduction and Phosphoproteomics

The validated utility of Arg-Gly-Tyr-Ser-Leu-Gly as a substrate for E. coli protein kinases makes it a niche but critical reagent. It can be used in assays to measure the activity of bacterial serine/threonine kinases, to purify novel bacterial kinases, or to screen for inhibitors of bacterial phosphotransferase systems, areas where many standard mammalian kinase substrates are ineffective. [1]

Quality Control for Synthetic Peptide Production and Lot-to-Lot Consistency

Given the exquisite sensitivity of its activity to its primary sequence (as shown by the SAR data), Arg-Gly-Tyr-Ser-Leu-Gly serves as a high-fidelity standard for QC. A functional kinase assay with this peptide can readily detect sequence errors, truncations, or modifications that may not be apparent by HPLC or MS alone, ensuring that the procured material meets the rigorous standards required for reproducible enzymatic research. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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